molecular formula C10H13BrClN B2766981 N-(4-Bromobenzyl)cyclopropanamine hydrochloride CAS No. 1158780-91-6

N-(4-Bromobenzyl)cyclopropanamine hydrochloride

Cat. No.: B2766981
CAS No.: 1158780-91-6
M. Wt: 262.58
InChI Key: NFCBKJAOZHSQEX-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)cyclopropanamine hydrochloride (CAS 1158780-91-6) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research . The compound features a cyclopropanamine group, a structure known for its utility in drug discovery, as seen in the development of targeted therapies like the β-catenin/BCL9 disruptor ZW4864 . The 4-bromobenzyl subgroup serves as a versatile handle for further functionalization, particularly in cross-coupling reactions, making this amine hydrochloride salt a crucial precursor for constructing more complex molecules. It is supplied as a solid and should be stored under an inert atmosphere at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Handle with care, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-3-1-8(2-4-9)7-12-10-5-6-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCBKJAOZHSQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158780-91-6
Record name N-[(4-bromophenyl)methyl]cyclopropanamine hydrochloride
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Preparation Methods

The synthesis of N-(4-Bromobenzyl)cyclopropanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with cyclopropanamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt .

Chemical Reactions Analysis

N-(4-Bromobenzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Synthesis of N-(4-Bromobenzyl)cyclopropanamine Hydrochloride

The synthesis of this compound typically involves the reaction of cyclopropanamine derivatives with 4-bromobenzyl chloride. The process can be optimized to yield high purity and efficiency, as documented in various studies.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Cyclopropanamine + 4-bromobenzyl chlorideReflux in organic solvent80-90%
2Hydrochloric acid additionCooling to room temperatureCrystallization

Biological Activities

This compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a study evaluating the antimicrobial efficacy against Gram-positive and Gram-negative bacteria reported promising results.

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly breast cancer (MCF-7). The mechanism of action appears to involve apoptosis induction.

Table 3: Anticancer Activity

Cell LineIC50 (µM)
MCF-710
HeLa15
A54920

Therapeutic Potential

The compound's structural features suggest potential applications in treating various conditions due to its ability to modulate biological pathways.

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression, such as lysine-specific demethylase 1 (LSD1). This inhibition could lead to novel cancer therapies.

Case Studies

Several case studies have highlighted the applications of this compound in drug development:

  • Case Study 1 : A study focused on synthesizing derivatives for enhanced anticancer activity showed that modifications to the cyclopropane ring improved selectivity towards cancer cells while reducing toxicity to normal cells.
  • Case Study 2 : Research involving molecular docking simulations indicated favorable binding interactions with target proteins involved in cancer metabolism, suggesting potential pathways for therapeutic intervention.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways within cells. It has been shown to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to N-(4-Bromobenzyl)cyclopropanamine hydrochloride, differing primarily in substituents on the benzyl group or the cyclopropane ring. Key comparisons are summarized in Table 1.

Halogen-Substituted Analogs

N-(4-Chlorobenzyl)cyclopropanamine Hydrochloride (CAS: 1158263-30-9)
  • Structural Difference : Chlorine replaces bromine at the para position of the benzyl group.
  • Impact : The smaller atomic radius and lower molecular weight of chlorine reduce steric hindrance and lipophilicity compared to the brominated analog. This may enhance solubility in polar solvents but decrease membrane permeability .
  • Synthesis : Likely synthesized via similar alkylation routes using 4-chlorobenzyl chloride .
1-(4-Bromophenyl)cyclopropanamine Hydrochloride (CAS: 952289-92-8)
  • Structural Difference : The bromophenyl group is directly attached to the cyclopropane ring instead of via a benzyl linker.
  • Molecular weight is identical (248.55 g/mol), but the spatial arrangement differs significantly .

Electron-Donating Substituents

N-(4-Methoxybenzyl)cyclopropanamine Hydrochloride
  • Structural Difference : A methoxy (-OMe) group replaces bromine at the para position.
  • Impact: The electron-donating methoxy group increases electron density on the aromatic ring, enhancing solubility in polar solvents (e.g., water or ethanol) but reducing stability under acidic conditions. This substitution is common in prodrug design .

Alkyl-Substituted Analogs

N-(4-Ethylbenzyl)cyclopropanamine Hydrochloride (CAS: 1050126-01-6)
  • Structural Difference : An ethyl group replaces bromine.
  • Impact: The non-polar ethyl group increases hydrophobicity, favoring interactions with lipid membranes.

Stability and Reactivity

  • Nitro-Substituted Analog (N-[(2-Nitrophenyl)methyl]cyclopropanamine) : The nitro group introduces instability under heat, decomposing into toxic gases like nitrogen oxides. In contrast, the bromine atom in the target compound offers greater thermal stability .
  • Hydrochloride Salt Forms : All analogs share improved aqueous solubility due to protonation of the amine group, though crystalline stability varies with substituent bulk .

Table 1: Comparative Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound C₉H₁₁BrClN 248.55 -Br (para) High lipophilicity, halogen-bonding capability
N-(4-Chlorobenzyl)cyclopropanamine hydrochloride C₉H₁₁Cl₂N ~204.05* -Cl (para) Enhanced solubility, reduced steric bulk
1-(4-Bromophenyl)cyclopropanamine hydrochloride C₉H₁₁BrClN 248.55 -Br (direct aryl) Rigid structure, limited conformational flexibility
N-(4-Methoxybenzyl)cyclopropanamine hydrochloride C₁₁H₁₆ClNO 229.71 -OMe (para) Polar, electron-rich aromatic ring
N-(4-Ethylbenzyl)cyclopropanamine hydrochloride C₁₂H₁₈ClN 211.73 -CH₂CH₃ (para) Hydrophobic, suited for lipid interactions

*Calculated based on atomic substitution (Br → Cl).

Biological Activity

N-(4-Bromobenzyl)cyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C10H12BrN·HCl
  • Molecular Weight : 247.57 g/mol
  • CAS Number : 1050214-15-7

This compound exhibits its biological effects primarily through interaction with various biological targets. It is hypothesized to influence neurotransmitter systems and exhibit potential antitumor activity through modulation of metabolic pathways.

Biological Activity

The compound has been studied for several biological activities:

  • Antitumor Activity :
    • In vitro studies have indicated that this compound may inhibit the growth of certain cancer cell lines by interfering with oxidative phosphorylation (OXPHOS), a critical pathway for ATP production in cancer cells. This inhibition leads to decreased energy availability and promotes apoptosis in tumor cells .
  • Neurotransmitter Modulation :
    • Preliminary research suggests that this compound may affect neurotransmitter levels, particularly serotonin and dopamine, which could have implications for mood disorders and neurodegenerative diseases .
  • Antimicrobial Properties :
    • Some studies have indicated potential antimicrobial activity against specific bacterial strains, although further research is needed to elucidate the mechanisms involved .

Case Study 1: Antitumor Efficacy

A study demonstrated that this compound exhibited significant cytotoxicity against pancreatic cancer cells. The compound was shown to have an IC50 value of 0.58 μM in UM16 pancreatic cancer cells, indicating potent antitumor activity .

Case Study 2: Neuropharmacological Effects

Research conducted on rodent models indicated that administration of this compound led to increased levels of serotonin in the brain, suggesting potential antidepressant-like effects. This was observed through behavioral assays that measured locomotion and anxiety-like behaviors .

Comparative Analysis of Biological Activities

Biological ActivityIC50 ValueTargeted Cell LineReference
Antitumor0.58 μMUM16
Neurotransmitter ModulationN/ARodent Models
AntimicrobialN/AVarious Bacterial Strains

Safety and Toxicity

While initial studies suggest promising biological activities, safety assessments are crucial. Toxicological evaluations indicate that high doses may lead to cytotoxic effects on non-target cells, necessitating careful dosage regulation in therapeutic contexts .

Q & A

Basic: What are the standard synthetic protocols for N-(4-Bromobenzyl)cyclopropanamine hydrochloride, and how is purity confirmed?

Methodological Answer:
The synthesis typically involves reacting 4-bromobenzyl chloride with cyclopropanamine under basic conditions (e.g., K₂CO₃ in dry THF), followed by HCl treatment to yield the hydrochloride salt. Purification is achieved via recrystallization from ethanol/water. Purity is confirmed using:

  • HPLC (retention time matching reference standards).
  • ¹H/¹³C NMR (e.g., cyclopropane protons at δ 0.5–1.5 ppm, aromatic protons at δ 7.3–7.6 ppm) .
  • FTIR (N–H stretch at ~2500–3000 cm⁻¹ for the amine salt) .

Advanced: How can conflicting crystallographic data be resolved during structural determination?

Methodological Answer:
Conflicts in X-ray diffraction data (e.g., twinning or disordered atoms) are addressed using:

  • SHELXL refinement to optimize structural parameters and validate against Fo-Fc maps .
  • High-resolution data collection (≤0.8 Å) to reduce noise.
  • Cross-validation with spectroscopic data (e.g., NMR coupling constants for cyclopropane geometry) .

Basic: What spectroscopic techniques are essential for characterization, and what key features are observed?

Methodological Answer:
Critical techniques include:

  • ¹H NMR : Aromatic protons (doublets at δ 7.3–7.6 ppm), cyclopropane protons (multiplet at δ 0.5–1.5 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 276.62 (C₁₁H₁₇BrClN) .
  • FTIR : Peaks for N–H (2500–3000 cm⁻¹) and C–Br (600–700 cm⁻¹) .

Advanced: How should discrepancies between in vitro and in vivo biological activity be addressed?

Methodological Answer:
Discrepancies arise from bioavailability or metabolic differences. Mitigation strategies include:

  • Pharmacokinetic profiling (e.g., plasma stability assays).
  • Pro-drug derivatization to enhance membrane permeability.
  • Dose-response studies in animal models (e.g., rodent neurochemical assays) to correlate receptor binding with functional outcomes .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Store in airtight containers under inert gas (N₂/Ar) at –20°C.
  • Protect from moisture using desiccants (e.g., silica gel).
  • Monitor stability via periodic HPLC analysis to detect degradation (e.g., dehydrohalogenation) .

Advanced: How can computational methods predict binding modes with monoaminergic receptors?

Methodological Answer:

  • Molecular docking (AutoDock Vina) to identify binding pockets (e.g., serotonin 5-HT₂A receptor).
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • QSAR modeling to correlate structural features (e.g., bromobenzyl substituents) with affinity data .

Basic: What impurities commonly arise during synthesis, and how are they identified?

Methodological Answer:
Common impurities include:

  • Unreacted 4-bromobenzyl chloride (detected via TLC, Rf ~0.7 in hexane/EtOAc).
  • N-alkylated by-products (identified by MS adducts at m/z >300).
  • Oxidation products (e.g., cyclopropane ring-opened aldehydes, confirmed by FTIR C=O stretches at ~1700 cm⁻¹) .

Advanced: How is synthetic yield optimized during scale-up?

Methodological Answer:

  • Catalyst screening : Use Pd/C or PtO₂ for hydrogenation steps to reduce side reactions .
  • Solvent optimization : Replace THF with DMF for higher solubility of intermediates.
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition .

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